molecular formula C11H13IO2 B8090428 4-Iodophenyl pivalate

4-Iodophenyl pivalate

Cat. No.: B8090428
M. Wt: 304.12 g/mol
InChI Key: CCDARDPIQMLXII-UHFFFAOYSA-N
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Description

4-Iodophenyl pivalate, also known as propanoic acid, 2,2-dimethyl-, 4-iodophenyl ester, is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.12 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further esterified with pivalic acid. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

4-Iodophenyl pivalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-iodophenol with pivalic acid. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

4-Iodophenyl pivalate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-iodophenyl pivalate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would depend on the specific derivative and its intended use .

Properties

IUPAC Name

(4-iodophenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDARDPIQMLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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